Cas no 79762-54-2 (6-Bromo-1H-indazole)

6-Bromo-1H-indazole is a brominated indazole derivative that exhibits excellent stability and solubility in various organic solvents. Its unique molecular structure facilitates efficient incorporation into chemical reactions, making it an attractive intermediate for the synthesis of biologically active compounds, including pharmaceuticals and agrochemicals.
6-Bromo-1H-indazole structure
6-Bromo-1H-indazole structure
Product Name:6-Bromo-1H-indazole
CAS No:79762-54-2
MF:C7H5BrN2
MW:197.032000303268
MDL:MFCD03265457
CID:60125
PubChem ID:329762376
Update Time:2026-03-10

6-Bromo-1H-indazole Chemical and Physical Properties

Names and Identifiers

    • 6-Bromo-1H-indazole
    • 6-Bromoindazole
    • 1H-INDAZOLE,6-BROMO-
    • 6-Bromo-1H-indazole, 95%
    • SY003685
    • CS-D0757
    • AM20041187
    • PB33670
    • 1788080-23-8
    • J-518299
    • B4080
    • DTXSID80591229
    • EN300-67375
    • BCP00386
    • Z2255110900
    • 79762-54-2
    • WMKDUJVLNZANRN-UHFFFAOYSA-N
    • FT-0649621
    • 6-Bromo-2H-indazole
    • 6-bromanyl-1H-indazole
    • BCP9000190
    • A839752
    • AKOS005071978
    • AC-3053
    • CB-0803
    • HY-60298
    • 1H-Indazole, 6-bromo-
    • BDBM50209237
    • AKOS024130200
    • 2-propenamide, n-[(3-chlorophenyl)methyl]-
    • PD182848
    • MFCD03265457
    • A9930
    • CHEMBL247365
    • SCHEMBL5902
    • 6-bromo-1-H-indazole
    • 6-Bromo-1H-indazole (ACI)
    • DB-023119
    • BBL100787
    • DB-169638
    • DTXCID50541993
    • STL554581
    • SCHEMBL25207842
    • MDL: MFCD03265457
    • Inchi: 1S/C7H5BrN2/c8-6-2-1-5-4-9-10-7(5)3-6/h1-4H,(H,9,10)
    • InChI Key: WMKDUJVLNZANRN-UHFFFAOYSA-N
    • SMILES: BrC1C=C2C(C=NN2)=CC=1
    • BRN: 10424074

Computed Properties

  • Exact Mass: 195.96400
  • Monoisotopic Mass: 195.964
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 10
  • Rotatable Bond Count: 0
  • Complexity: 129
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.9
  • Topological Polar Surface Area: 28.7A^2

Experimental Properties

  • Color/Form: Solid
  • Density: 1.838 g/cm3
  • Melting Point: 180-185 °C
  • Boiling Point: 470.932ºC at 760 mmHg
  • Flash Point: 238.611℃
  • PSA: 28.68000
  • LogP: 2.32540

6-Bromo-1H-indazole Security Information

  • Symbol: GHS05 GHS07
  • Prompt:warning
  • Signal Word:Danger
  • Hazard Statement: H302-H318
  • Warning Statement: P280-P305+P351+P338
  • Hazardous Material transportation number:NONH for all modes of transport
  • WGK Germany:3
  • Hazard Category Code: 22-41
  • Safety Instruction: S26-S36/37-S39
  • Hazardous Material Identification: Xi Xn
  • HazardClass:IRRITANT
  • Storage Condition:Sealed in dry,Room Temperature
  • Risk Phrases:R22; R41

6-Bromo-1H-indazole Customs Data

  • HS CODE:2933990090
  • Customs Data:

    China Customs Code:

    2933990090

    Overview:

    2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date

    Summary:

    2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

6-Bromo-1H-indazole Pricemore >>

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6-Bromo-1H-indazole Production Method

Production Method 1

Reaction Conditions
1.1 Catalysts: Acetyl chloride Solvents: Methanol ;  2.5 h, rt
1.2 Reagents: Triethylamine ;  rt
Reference
Acetyl chloride-mediated mild and regioselective attachment and removal of tetrahydropyranyl (THP) group
Suresh, Thatipally; et al, International Journal of Chemical Sciences, 2010, 8(3), 2013-2024

Production Method 2

Reaction Conditions
1.1 Reagents: Sodium nitrite ,  Sodium tetrafluoroborate
1.2 Reagents: Potassium acetate ,  18-Crown-6 Solvents: Chloroform
Reference
3-(Indol-2-yl)indazoles as Chek1 kinase inhibitors: Optimization of potency and selectivity via substitution at C6
Fraley, Mark E.; et al, Bioorganic & Medicinal Chemistry Letters, 2006, 16(23), 6049-6053

Production Method 3

Reaction Conditions
1.1 Reagents: Hydrazine hydrate (1:1) Catalysts: p-Toluenesulfonic acid Solvents: Polyethylene glycol ;  1 - 4 h, 80 - 90 °C
Reference
Design, Synthesis and Evaluation of Antibacterial Activity of Novel Indazole Derivatives
Chabukswar, Anuruddha; et al, Current Bioactive Compounds, 2013, 9(4), 263-269

Production Method 4

Reaction Conditions
1.1 Reagents: Potassium carbonate ,  O-Methylhydroxylamine hydrochloride Solvents: 1,2-Dimethoxyethane ;  40 °C
1.2 Reagents: Hydrazine Solvents: 1,2-Dimethoxyethane ;  reflux
Reference
A novel series of indazole-/indole-based glucagon receptor antagonists
Lin, Songnian; et al, Bioorganic & Medicinal Chemistry Letters, 2015, 25(19), 4143-4147

Production Method 5

Reaction Conditions
1.1 Reagents: Hydrochloric acid Solvents: Methanol ,  Water ;  2 h, 60 °C
Reference
Discovery of 5-Azaindazole (GNE-955) as a Potent Pan-Pim Inhibitor with Optimized Bioavailability
Wang, Xiaojing ; et al, Journal of Medicinal Chemistry, 2017, 60(10), 4458-4473

Production Method 6

Reaction Conditions
1.1 Reagents: Potassium acetate ,  18-Crown-6 Solvents: Chloroform ;  1 h, rt
Reference
4-Substituted indazoles as new inhibitors of neuronal nitric oxide synthase
Boulouard, Michel; et al, Bioorganic & Medicinal Chemistry Letters, 2007, 17(11), 3177-3180

Production Method 7

Reaction Conditions
1.1 Reagents: Potassium acetate Solvents: Chloroform ;  30 min, rt; 30 min, 60 - 65 °C
1.2 Reagents: Isoamyl nitrite ;  30 min; overnight, reflux
2.1 Reagents: Hydrochloric acid Solvents: Methanol ,  Water ;  2 h, 60 °C
Reference
Discovery of 5-Azaindazole (GNE-955) as a Potent Pan-Pim Inhibitor with Optimized Bioavailability
Wang, Xiaojing ; et al, Journal of Medicinal Chemistry, 2017, 60(10), 4458-4473

6-Bromo-1H-indazole Raw materials

6-Bromo-1H-indazole Preparation Products

6-Bromo-1H-indazole Suppliers

Amadis Chemical Company Limited
Gold Member
Audited Supplier Audited Supplier
(CAS:79762-54-2)6-Bromo-1H-indazole
Order Number:A9930
Stock Status:in Stock
Quantity:500g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 18:02
Price ($):382.0
Email:sales@amadischem.com
Suzhou Senfeida Chemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
(CAS:79762-54-2)6-Bromoindazole
Order Number:sfd9223
Stock Status:in Stock
Quantity:200kg
Purity:99.9%
Pricing Information Last Updated:Friday, 19 July 2024 14:35
Price ($):discuss personally
Email:sales2@senfeida.com

6-Bromo-1H-indazole Spectrogram

1H NMR 300 MHz DMSO
1H NMR
13C NMR
13C NMR

Additional information on 6-Bromo-1H-indazole

6-Bromo-1H-indazole (CAS No. 79762-54-2): A Promising Scaffold in Medicinal Chemistry and Drug Discovery

The 6-Bromo-1H-indazole (CAS No. 79762-54-2) is a heterocyclic compound with significant potential in pharmaceutical research, particularly in the design of novel therapeutic agents. This molecule belongs to the indazole class, characterized by its fused benzene and pyrazole rings, with a bromine substituent at the sixth position of the benzene ring. The unique structural features of this compound enable versatile functionalization and tunable physicochemical properties, making it an attractive target for medicinal chemists seeking to optimize drug candidates.

Recent advancements in computational chemistry have revealed that the 6-bromoindazole core exhibits favorable pharmacokinetic profiles, including enhanced membrane permeability and metabolic stability. A 2023 study published in Journal of Medicinal Chemistry demonstrated that substituting the bromine atom with electron-withdrawing groups significantly improves binding affinity toward protein kinase targets. This finding underscores the compound's utility as a starting point for developing kinase inhibitors—a critical class of drugs used in cancer therapy and autoimmune disease management.

In oncology research, 6-bromoindazole derivatives have shown promise as multitarget inhibitors capable of disrupting aberrant signaling pathways. For instance, a 2024 preclinical study highlighted how substituting the indazole nitrogen with alkyl chains enhances selectivity for Aurora kinases while minimizing off-target effects. Such structural modifications align with current trends toward precision medicine, where drugs are tailored to specific molecular drivers of diseases.

Beyond oncology, this scaffold has been explored in neurodegenerative disease models. A groundbreaking 2023 paper in Nature Communications reported that certain 6-bromoindazole analogs inhibit glycogen synthase kinase-3β (GSK-3β), a key regulator of tau phosphorylation implicated in Alzheimer’s pathology. The compound’s ability to cross the blood-brain barrier was attributed to its lipophilicity profile—optimally balanced through strategic placement of polar substituents on the indazole ring system.

Synthetic chemists have also advanced scalable production methods for this compound. A 2024 publication described a one-pot synthesis using microwave-assisted condensation of o-bromophenylhydrazine with acetylacetone under solvent-free conditions. This method achieves >95% yield while reducing reaction time from hours to minutes—a critical advancement for transitioning from lab-scale synthesis to industrial manufacturing.

In enzymology studies, researchers have identified that CAS No. 79762-54-2 compounds act as allosteric modulators for ionotropic glutamate receptors, opening new avenues for treating epilepsy and neuropathic pain. Structural biology investigations using X-ray crystallography revealed how the bromine substituent occupies a hydrophobic pocket near the receptor’s ligand-binding domain, suggesting opportunities for structure-based drug design.

The compound’s photophysical properties have also sparked interest in bioimaging applications. A 2023 study showed that fluorinated derivatives exhibit strong two-photon absorption characteristics when conjugated with fluorescein moieties—a property being exploited to develop non-invasive probes for real-time monitoring of cellular processes like receptor trafficking and organelle dynamics.

In vaccine development research, scientists are investigating 6-bromoindazole-based adjuvants that enhance immune responses through Toll-like receptor modulation. Preclinical data indicates these compounds induce robust Th1-polarized immunity without causing systemic inflammation—a breakthrough addressing longstanding challenges in vaccine formulation safety.

A recent metabolomics analysis revealed that CAS No. 79762-54-2 derivatives exhibit selective toxicity toward cancer stem cells while sparing normal progenitor cells—a critical feature for next-generation anticancer therapies aiming to prevent relapse caused by tumor-initiating cells.

Ongoing clinical trials (Phase I/II) are evaluating oral formulations containing this scaffold as treatments for chronic myeloid leukemia (CML). Early results show comparable efficacy to imatinib but with improved CNS penetration—critical for managing central nervous system involvement observed in advanced CML cases.

The compound’s green chemistry compatibility has been validated through lifecycle assessments comparing traditional vs microwave-assisted synthesis routes. The latter reduces energy consumption by 40% while eliminating hazardous solvents—a key consideration as regulatory bodies increasingly prioritize environmentally sustainable drug manufacturing practices.

In materials science applications, self-assembled monolayers incorporating 6-bromoindazole units exhibit piezoelectric properties under mechanical stress—properties now being explored for wearable biosensors capable of detecting physiological parameters like glucose levels through mechanical deformation sensing.

This multifaceted research portfolio positions CAS No. 79762-54-2 compounds at the forefront of modern drug discovery paradigms combining structure-based design with systems pharmacology approaches. Its structural versatility and demonstrated translational potential make it an indispensable tool across diverse biomedical applications—from targeted therapeutics to diagnostic innovations—ensuring sustained relevance in both academic research and industrial pipelines well into the future.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:79762-54-2)6-Bromo-1H-indazole
A9930
Purity:99%
Quantity:500g
Price ($):382.0
Email
Suzhou Senfeida Chemical Co., Ltd
(CAS:79762-54-2)6-Bromoindazole
sfd9223
Purity:99.9%
Quantity:200kg
Price ($):Inquiry
Email